N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxamide
Description
N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-5-(trifluoromethyl)-9-oxa-2-azaspiro[55]undecane-2-carboxamide is a complex organic compound with a unique structure that includes a thiazole ring, a trifluoromethyl group, and a spirocyclic framework
Properties
IUPAC Name |
N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F3N3O2S/c1-2-12-9-21-14(26-12)10-22-15(24)23-6-3-13(17(18,19)20)16(11-23)4-7-25-8-5-16/h9,13H,2-8,10-11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBWYVQYUGDQQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(S1)CNC(=O)N2CCC(C3(C2)CCOCC3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazole ring, introduction of the trifluoromethyl group, and construction of the spirocyclic framework. Common reagents used in these steps include thioamides, alkyl halides, and trifluoromethylating agents. Reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification of the final product might involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the specific transformation but often involve controlled temperatures and inert atmospheres to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carboxamide can produce primary or secondary amines.
Scientific Research Applications
N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-5-(trifluoromethyl)-9-oxa-2-azaspiro[5
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: It could be investigated for its potential therapeutic effects, particularly in areas such as antimicrobial or anticancer research.
Industry: Its properties might make it useful in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The exact molecular targets and pathways would need to be identified through experimental studies, such as binding assays or cellular assays.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxamide include other spirocyclic compounds, thiazole derivatives, and trifluoromethyl-containing molecules. Examples include:
- Spiro[4.5]decane derivatives
- 2-aminothiazole
- Trifluoromethylbenzene
Uniqueness
What sets this compound apart is its combination of structural features, which may confer unique chemical and biological properties. Its spirocyclic framework provides rigidity, the thiazole ring offers potential for biological activity, and the trifluoromethyl group can enhance metabolic stability and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
